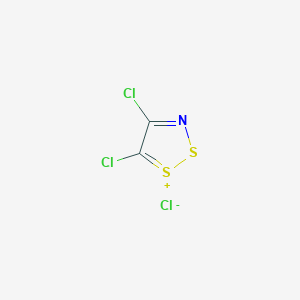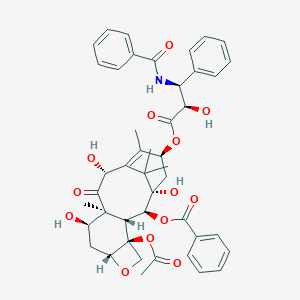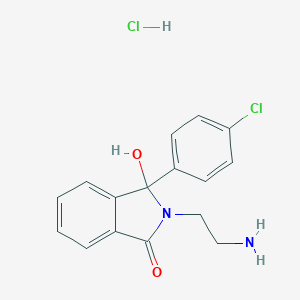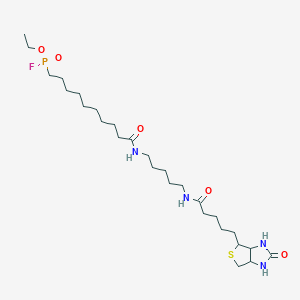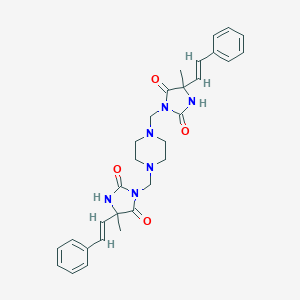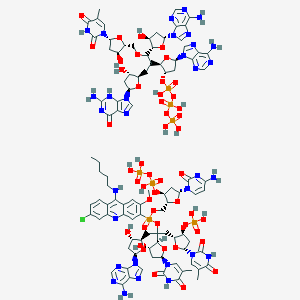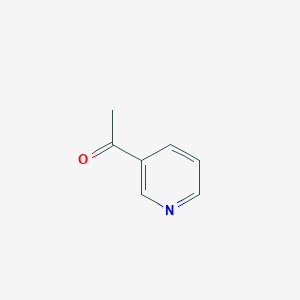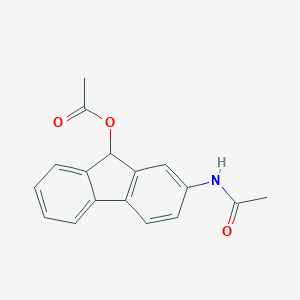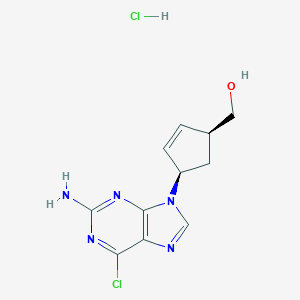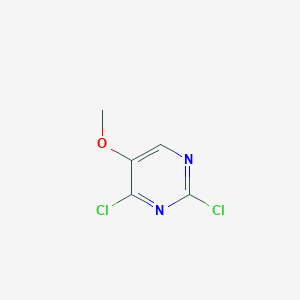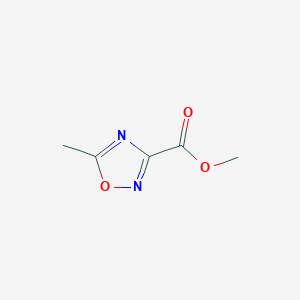
5-甲基-1,2,4-噁二唑-3-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is known for its versatility and is used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other applications.
科学研究应用
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
作用机制
Target of Action
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a type of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent It’s known that 1,3,4-oxadiazole hybrids target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cancer cell proliferation .
Mode of Action
It’s known that 1,2,4-oxadiazoles have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound likely interacts with its targets, causing changes that inhibit the growth and proliferation of infectious agents or cancer cells.
生化分析
Biochemical Properties
They interact with various enzymes and proteins, but the specific interactions of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with biomolecules are not currently known .
Cellular Effects
Oxadiazoles have been shown to have anti-infective properties, suggesting that they may influence cell function . The specific impact of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate on cell signaling pathways, gene expression, and cellular metabolism is not currently known .
Molecular Mechanism
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that they may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl hydrazinecarboxylate with acetic anhydride, followed by cyclization with cyanogen bromide. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
In industrial settings, the synthesis of methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .
相似化合物的比较
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives such as:
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring.
1,2,5-Oxadiazole: Another regioisomer with different chemical properties and reactivity.
The uniqueness of methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKCTLIAIEYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578243 |
Source


|
| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19703-94-7 |
Source


|
| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


